molecular formula C5H2BrF3N2OS B581331 N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 1211593-45-1

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B581331
CAS No.: 1211593-45-1
M. Wt: 275.043
InChI Key: OBFXKHJBEFAQKX-UHFFFAOYSA-N
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Description

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position of the thiazole ring and a trifluoroacetamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-bromothiazole with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-methylphenyl)thiazol-2-yl)-2-chloroacetamide

Comparison: N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioavailability .

Biological Activity

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and therapeutic potential based on diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the bromination of thiazole derivatives followed by acylation with trifluoroacetic anhydride. The compound's structure features a bromothiazole moiety, which is known for its bioactivity, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Activity

Recent studies highlight the antimicrobial properties of this compound and its derivatives. For instance, complexes formed with nickel (Ni) and zinc (Zn) incorporating the thiazole framework have shown significant antibacterial activity against various strains of bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1.95
Methicillin-resistant Staphylococcus aureus3.91
Escherichia coli7.81
Klebsiella pneumoniae15.63

The Ni(II) complex exhibited superior activity compared to conventional antibiotics like Streptomycin, suggesting that the thiazole derivatives could serve as potent alternatives in treating antibiotic-resistant infections .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific pathways involved in cancer progression, particularly through the inhibition of lysyl oxidase (LOX), which plays a role in tumor metastasis and extracellular matrix remodeling. In vitro studies have demonstrated that derivatives of this compound can significantly reduce LOX activity:

Compound % Inhibition at 20 µM
This compound69%

This inhibition correlates with reduced metastatic potential in various cancer cell lines .

Case Study 1: Antibacterial Efficacy

In a comparative study of various thiazole derivatives against Gram-positive and Gram-negative bacteria, this compound displayed promising results. The study utilized standard disk diffusion methods and determined MIC values through broth microdilution techniques. The results indicated that this compound not only inhibited bacterial growth effectively but also showed lower toxicity profiles compared to traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

Another investigation involved testing the compound on multiple cancer cell lines including breast cancer (MDA-MB231) and colon cancer cells. The results indicated a dose-dependent reduction in cell viability at concentrations ranging from 10 to 50 µM:

Cell Line IC50 (µM)
MDA-MB23125
HCT11630

These findings suggest that this compound may be effective in targeting specific cancer types while minimizing effects on normal cells .

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-2-3(10-1-13-2)11-4(12)5(7,8)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFXKHJBEFAQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677563
Record name N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211593-45-1
Record name N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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